molecular formula C20H27NO5S B613106 D-Isoleucine benzyl ester p-toluenesulfonate CAS No. 80174-45-4

D-Isoleucine benzyl ester p-toluenesulfonate

Cat. No.: B613106
CAS No.: 80174-45-4
M. Wt: 393.5
InChI Key: XAWVXTVKSVYPNE-MHDYBILJSA-N
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Description

D-Isoleucine benzyl ester p-toluenesulfonate is a chemical compound with the molecular formula C20H27NO5S and a molecular weight of 393.50 g/mol . It is a derivative of the amino acid D-isoleucine, esterified with benzyl alcohol and further modified with p-toluenesulfonic acid. This compound is often used in organic synthesis and research due to its unique chemical properties.

Scientific Research Applications

D-Isoleucine benzyl ester p-toluenesulfonate has several applications in scientific research:

Preparation Methods

The synthesis of D-isoleucine benzyl ester p-toluenesulfonate typically involves the esterification of D-isoleucine with benzyl alcohol, followed by the reaction with p-toluenesulfonic acid. The reaction conditions usually include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

D-Isoleucine benzyl ester p-toluenesulfonate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield D-isoleucine and benzyl alcohol.

    Substitution Reactions: The p-toluenesulfonate group can be displaced by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of D-isoleucine benzyl ester p-toluenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The ester group can be hydrolyzed to release D-isoleucine, which can then participate in various biochemical pathways. The p-toluenesulfonate group can also interact with specific molecular targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

D-Isoleucine benzyl ester p-toluenesulfonate can be compared with other similar compounds such as:

    L-Isoleucine Benzyl Ester p-Toluenesulfonate: Similar in structure but derived from L-isoleucine.

    DL-Valine Benzyl Ester p-Toluenesulfonate: Derived from valine, another amino acid.

    L-Phenylalanine Benzyl Ester p-Toluenesulfonate: Derived from phenylalanine, with a different side chain structure.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the p-toluenesulfonate group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

benzyl (2R,3R)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.C7H8O3S/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12H,3,9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t10-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWVXTVKSVYPNE-MHDYBILJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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